
CX08005
概要
説明
CX08005: is a cell-permeable benzoic acid-based compound. It acts as a potent and substrate-competitive inhibitor of two protein tyrosine phosphatases: PTP1B (protein tyrosine phosphatase 1B) and TCPTP (T-cell protein tyrosine phosphatase) . These enzymes play crucial roles in cellular signaling and metabolism.
準備方法
合成経路:: CX08005 の合成経路には、その分子構造の組み立てが含まれます。残念ながら、合成経路に関する具体的な詳細は、文献では容易に入手できません。
工業生産:: 同様に、this compound の大規模な工業生産方法に関する情報は限られています。研究者は主に、その生物活性と応用に焦点を当てています。
化学反応の分析
反応:: CX08005 は、PTP1B と TCPTP の基質競合阻害を含むさまざまな化学反応に関与しています。 これは、これらの酵素の触媒 P ループに結合し、その活性を効果的に阻害します 。
一般的な試薬と条件:: this compound の合成または修飾に使用される特定の試薬と条件は、十分に文書化されていません。その基質競合的性質は、PTP の活性部位との相互作用を示唆しています。
主な生成物:: this compound と PTP1B および TCPTP との相互作用の主な生成物は、そのホスファターゼ活性の阻害です。 この阻害は、インスリン依存性細胞シグナル伝達とグルコース取り込みを強化します 。
4. 科学研究への応用
This compound は、科学分野全体で多様な用途があります。
化学: PTP 阻害剤として、酵素調節の理解に貢献します。
生物学: 細胞シグナル伝達経路への影響は、代謝プロセスを研究するために価値があります。
医学: this compound の抗糖尿病効果とインスリン感受性特性は、糖尿病管理に有望です。
産業: 産業用途は限られていますが、治療剤としての可能性は探求する価値があります。
科学的研究の応用
Insulin Sensitivity Enhancement
Research has demonstrated that CX08005 improves insulin sensitivity in various animal models. In studies involving diet-induced obesity (DIO) mice and KKAy mice, this compound treatment resulted in:
- Improved insulin tolerance : After administration, the area under the curve (AUC) for insulin tolerance tests decreased significantly, indicating enhanced insulin sensitivity.
- Reduction in hepatic lipid accumulation : Measurements of hepatic triglyceride levels showed a marked decrease post-treatment .
Case Study: Effects on Non-Alcoholic Fatty Liver Disease (NAFLD)
In a controlled study, this compound was administered to DIO mice over a period of two weeks. The outcomes included:
- Decreased plasma triglycerides and total cholesterol : This suggests improved lipid metabolism.
- Enhanced microcirculation : Observations included increased red blood cell velocity and shear rate in hepatic central veins and sinusoids .
Summary of Findings
Parameter | Before Treatment | After Treatment | Significance |
---|---|---|---|
AUC (Insulin Tolerance Test) | Elevated | Decreased | p < 0.01 |
Hepatic Triglycerides (mg/g) | High | Reduced | p < 0.01 |
Plasma Total Cholesterol (mg/dL) | Elevated | Reduced | p < 0.05 |
Pharmacological Potential
Given its mechanism of action and demonstrated effects on insulin sensitivity and lipid metabolism, this compound holds promise as a therapeutic agent for:
作用機序
CX08005 の機序には、PTP1B と TCPTP の触媒 P ループへの結合が含まれます。 これらの酵素を阻害することで、インスリンシグナル伝達とグルコース取り込みを強化します 。this compound によって影響を受ける分子標的と下流経路は、現在も研究の活発な分野です。
類似化合物との比較
CX08005 は、PTP1B と TCPTP の二重阻害のために際立っています。類似の化合物には、他の PTP 阻害剤が含まれる場合がありますが、この基質競合プロファイルを備えているものはほとんどありません。
生物活性
CX08005 is a novel compound recognized for its role as a competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which has significant implications for enhancing insulin sensitivity, particularly in models of obesity and metabolic disorders. This article explores the biological activity of this compound, summarizing its mechanism of action, effects on glucose metabolism, and potential therapeutic applications based on diverse research findings.
This compound exhibits competitive inhibition of PTP1B, with an IC50 value ranging from 0.75 to 0.781 μM . The compound binds to the catalytic P-loop of the enzyme, disrupting its phosphatase activity, which is crucial for insulin signaling pathways. By inhibiting PTP1B, this compound enhances insulin receptor signaling, leading to improved glucose uptake in various tissues.
In Vitro Studies
In vitro experiments have demonstrated that this compound significantly enhances insulin-induced glucose uptake in adipocytes (3T3-L1 cells) and myotubes (C2C12 cells). The compound increases the phosphorylation of insulin receptor substrates (IRS) and downstream signaling molecules in hepatocytes, indicating a robust enhancement of insulin sensitivity .
In Vivo Studies
In vivo studies involving diet-induced obese (DIO) mice and KKAy mice provide compelling evidence for the efficacy of this compound:
- Glucose Tolerance Tests (GTT) : this compound administration improved glucose tolerance in DIO mice in a dose-dependent manner. Mice treated with 50-200 mg/kg/day exhibited significant reductions in blood glucose levels post-glucose challenge .
- Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) : Treatment with this compound resulted in decreased HOMA-IR values, indicating improved insulin sensitivity .
- Hyperinsulinaemic-Euglycaemic Clamp : This technique revealed enhanced insulin-stimulated glucose disposal rates in both muscle and fat tissues following this compound treatment .
Effects on Lipid Metabolism
Recent studies have also investigated the impact of this compound on hepatic lipid accumulation and microcirculation dysfunction associated with non-alcoholic fatty liver disease (NAFLD):
- Reduction in Hepatic Lipids : In KKAy mice, this compound treatment led to a 16.5% reduction in hepatic triglyceride content, as confirmed by biochemical assays and B-ultrasound analysis .
- Improvement in Microcirculation : The compound ameliorated microcirculatory dysfunction by increasing red blood cell velocity and reducing leukocyte adhesion in hepatic venules, suggesting potential benefits for NAFLD patients .
Summary of Key Findings
Study Aspect | Findings |
---|---|
IC50 Value | 0.75 - 0.781 μM |
Mechanism | Competitive inhibition of PTP1B |
In Vitro Effects | Enhanced glucose uptake in adipocytes/myotubes |
In Vivo Effects | Improved GTT and HOMA-IR in DIO/KKAy mice |
Lipid Metabolism | Reduced hepatic triglycerides |
Microcirculation | Increased RBC velocity; reduced leukocyte adhesion |
Case Studies
- Study on Insulin Sensitivity : A study involving DIO mice demonstrated that after two weeks of treatment with this compound at doses of 50 mg/kg/day, there was a significant reduction in blood glucose levels during ITT tests, indicating enhanced insulin sensitivity compared to control groups .
- NAFLD Implications : Another investigation focused on KKAy mice showed that this compound not only reduced hepatic lipid accumulation but also improved microcirculatory parameters associated with NAFLD, suggesting its potential as a therapeutic agent for metabolic liver diseases .
特性
IUPAC Name |
2-[(2-tetradecoxyphenyl)carbamoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-17-22-33-26-21-16-15-20-25(26)29-27(30)23-18-13-14-19-24(23)28(31)32/h13-16,18-21H,2-12,17,22H2,1H3,(H,29,30)(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEDXTWDPRNPMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。